molecular formula C10H7F2N B1390598 4-(Difluoromethyl)quinoline CAS No. 1186194-77-3

4-(Difluoromethyl)quinoline

Cat. No.: B1390598
CAS No.: 1186194-77-3
M. Wt: 179.17 g/mol
InChI Key: XZMKLTOLYFIMES-UHFFFAOYSA-N
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Description

4-(Difluoromethyl)quinoline is a molecular compound with the formula C10H7F2N . It is used for research and development purposes .


Synthesis Analysis

The synthesis of this compound involves an intramolecular SN2’ reaction of α-Trifluoromethylstyrenes bearing imine moieties . Another method involves the synthesis of quinoline and its hydrogenated derivatives from α,β-unsaturated aldehydes . A domino protocol has also been established for the selective synthesis of 4-difluoromethyl and 4-fluoromethyl quinazolin (thi)ones .


Molecular Structure Analysis

The molecular structure of this compound is based on the quinoline ring system .


Chemical Reactions Analysis

The chemical reactions involving this compound are complex and involve various transformations .


Physical And Chemical Properties Analysis

Quinoline is a colorless liquid chemical. It is composed of a large number of hydrophobic carbon chains that make it sparingly soluble in water. Quinoline is soluble in organic solvents .

Scientific Research Applications

Agrochemical Research

4-(Difluoromethyl)quinoline derivatives, particularly 2,4-bis(fluoroalkyl)quinoline-3-carboxylates, have been synthesized and utilized as pivotal intermediates in developing ingredients for agrochemical research. These compounds, synthesized through an efficient and scalable process, can be post-functionalized to introduce chemical diversity, making them valuable in the agrochemical field (Aribi et al., 2018).

Organic Synthesis

The synthesis of 4-polyfluoroaryl pyrrolo[1,2-a]quinolines through palladium-catalyzed reactions demonstrates the role of difluoromethylated quinoline derivatives in organic synthesis. This method efficiently yields products for further chemical applications (Ye et al., 2012).

Nonlinear Optical Research

Quinoline derivatives are significant in nonlinear optical (NLO) research. Synthesized arylated quinolines have been studied for their electronic and NLO properties, indicating potential technological applications. These compounds demonstrate substantial molecular stability due to hyperconjugative interactions (Khalid et al., 2019).

Development of Functionalized Quinolines

Efficient methods for synthesizing 4-functionalized quinoline derivatives have been developed, contributing to the chemical diversity of quinoline-based compounds. Such derivatives have potential applications across various fields, including medicinal chemistry (Zhao et al., 2007).

Pharmaceutical Applications

Quinoline and its derivatives, including difluoromethylated quinolines, play a crucial role in pharmaceutical research. They have been used as parental compounds to synthesize molecules with anti-malarial, anti-microbial, and anticancer activities. The synthetic versatility of quinoline allows the creation of diverse derivatives, expanding its biomedical applications (Solomon & Lee, 2011).

Bioimaging

Certain quinoline derivatives, such as 2,4-disubstituted 7-aminoquinolines, have been used in bioimaging. They show strong intramolecular charge-transfer fluorescence, making them suitable for live-cell imaging and targeting specific cell structures, such as the Golgi apparatus (Chen et al., 2019).

Safety and Hazards

Safety data sheets suggest that 4-(Difluoromethyl)quinoline should be handled with care. It is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes. Use of personal protective equipment and ensuring adequate ventilation is recommended .

Future Directions

Recent advances in difluoromethylation processes have streamlined access to molecules of pharmaceutical relevance, generating interest for process chemistry . Additionally, 4-quinolone and its derivatives have shown potential to cure and regulate various acute and chronic diseases .

Properties

IUPAC Name

4-(difluoromethyl)quinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7F2N/c11-10(12)8-5-6-13-9-4-2-1-3-7(8)9/h1-6,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZMKLTOLYFIMES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=N2)C(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7F2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the main finding of the research paper and how does it relate to the synthesis of 4-(difluoromethyl)quinoline?

A1: The research paper [] describes a novel synthetic method for producing 4-(difluoromethyl)quinolines. The key finding is the successful utilization of an intramolecular SN2' reaction of α-trifluoromethylstyrenes containing imine groups. This reaction, catalyzed by DBU and a catalytic amount of KCN, provides an efficient route to the desired this compound structures. This method offers a new approach to synthesizing these compounds, which could be valuable for drug discovery and material science applications.

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